6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the triazolopyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met/vegfr-2 kinases , which play a crucial role in cell growth and survival.
Mode of Action
For instance, similar compounds have been found to inhibit kinase activity, thereby affecting cell growth and survival .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines , suggesting potential antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazino-5-bromopyridine with triethyl orthoacetate. The reaction is carried out by dissolving 2-hydrazino-5-bromopyridine in triethyl orthoacetate and heating the mixture to 130°C for one hour . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized for larger-scale production by adjusting the quantities of reagents and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazolopyridine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of solvents such as toluene and heating under reflux .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but with an additional methyl group at the 8th position.
Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate: Contains a carboxylate group at the 8th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJGTRYJKBHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590250 | |
Record name | 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108281-78-3 | |
Record name | 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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